molecular formula C11H13BrO4 B8378703 4-(2-Bromoethoxy)-3,5-dimethoxybenzaldehyde

4-(2-Bromoethoxy)-3,5-dimethoxybenzaldehyde

Cat. No.: B8378703
M. Wt: 289.12 g/mol
InChI Key: BSFZRPVFTCEPOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Bromoethoxy)-3,5-dimethoxybenzaldehyde is a useful research compound. Its molecular formula is C11H13BrO4 and its molecular weight is 289.12 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H13BrO4

Molecular Weight

289.12 g/mol

IUPAC Name

4-(2-bromoethoxy)-3,5-dimethoxybenzaldehyde

InChI

InChI=1S/C11H13BrO4/c1-14-9-5-8(7-13)6-10(15-2)11(9)16-4-3-12/h5-7H,3-4H2,1-2H3

InChI Key

BSFZRPVFTCEPOI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OCCBr)OC)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

1,2-Dibromoethane (47 mL, 0.55 moles) was added to a mixture of syringaldehyde (10 g, 55 mmoles) and potassium carbonate (38 g, 275 mmoles) in DMF (150 ml) and the resulting mixture was stirred vigorously at room temperature for 16 hours. The mixture was poured into water (0.5 L) and extracted with ethyl acetate (3×300 mL). The combined organic phases were washed with saturated sodium chloride (500 mL), dried over MgSO4 and evaporated in vacuo to afford 3.44 g (22%) of 4-(2-bromoethoxy)-3,5-dimethoxybenzaldehyde.
Quantity
47 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
38 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 L
Type
reactant
Reaction Step Two

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